Cas no 106308-44-5 (Rufinamide)

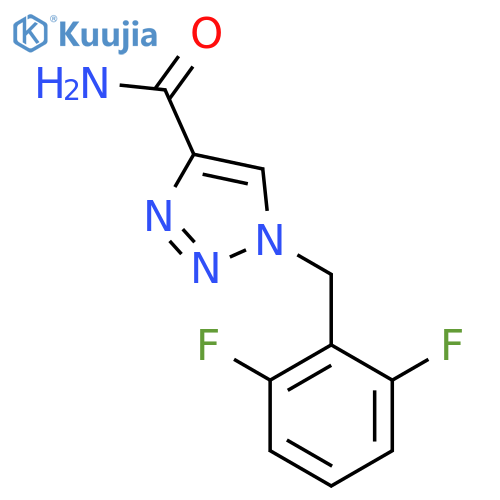

Rufinamide structure

商品名:Rufinamide

Rufinamide 化学的及び物理的性質

名前と識別子

-

- Rufinamide

- 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE, 1-[(2,6-DIFLUOROPHENYL)METHYL]-

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-Triazole-4-carboxamide

- CGP 33101

- E 2080

- RUF 331

- Inovelon

- RufinaMide(Banzel)

- Rufinamide solution

- Rufinamide (200 mg)

- Banzel

- Xilep

- 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide

- WFW942PR79

- C10H8F2N4O

- POGQSBRIGCQNEG-UHFFFAOYSA-N

- E2080

- DSSTox_RID_81675

- DSSTox_CID_26506

- DSSTox_GSID_46506

- 1-[(2,6-difluorophenyl)

- rufinamidum

- NS00000547

- F0001-2404

- s1256

- C71253

- Tox21_112267_1

- J-001568

- 1H-1,2,3-Triazole-4-carboxamide, 1-((2,6-difluorophenyl)methyl)-

- GTPL7470

- SR-01000842156-4

- NCGC00261481-01

- 1-[[2,6-bis(fluoranyl)phenyl]methyl]-1,2,3-triazole-4-carboxamide

- HMS3884G07

- E-2080

- UNII-WFW942PR79

- NCGC00165883-02

- SMR000857122

- MLS001332514

- D05775

- FT-0674479

- HMS3651O05

- HB1039

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazol-4-carboxamide

- RUFINAMIDE [USP-RS]

- Rufinamide, >=98% (HPLC), powder

- LP00796

- CHEMBL1201754

- SW219770-1

- CGP33101

- Banzel (TN)

- CAS-106308-44-5

- NCGC00165883-11

- Tox21_112267

- RUFINAMIDE [EMA EPAR]

- DTXSID1046506

- FT-0656828

- 1-[(2,6-difluorophenyl)methyl]-4-triazolecarboxamide

- Tox21 112267

- SDCCGSBI-0633757.P001

- SB18904

- SCHEMBL230448

- Rufinamide, United States Pharmacopeia (USP) Reference Standard

- RUFINAMIDE [USP MONOGRAPH]

- MFCD00865314

- RUFINAMIDE [USAN]

- CHEBI:134966

- RUFINAMIDE [JAN]

- HMS2232M19

- RUFINAMIDE (USP MONOGRAPH)

- BCP21828

- N03AF03

- HMS3262O14

- AS-13861

- EN300-120881

- RUFINAMIDE (USP-RS)

- Tox21_500796

- Q408565

- RUF-331

- RUFINAMIDE [INN]

- RUFINAMIDE (MART.)

- HMS3371A06

- CS-1455

- A801414

- RUFINAMIDE [MART.]

- 106308-44-5

- 170939-95-4

- RUFINAMIDE [WHO-DD]

- R0143

- CGP 33,101

- Z1532717444

- NCGC00165883-03

- AB00918347-05

- SYN111

- SYN-111

- BDBM50515492

- SR-01000842156

- Rufinamida

- DB06201

- CGP-33101

- RUFINAMIDE [VANDF]

- HY-A0042

- RUFINAMIDE [ORANGE BOOK]

- AC-1429

- CCG-222100

- AKOS005145897

- NCGC00165883-04

- Rufinamide [USAN:INN:BAN]

- 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxamide

- SYN11

- DTXCID9026506

- MLS001332513

- AB00918347_06

- RUFINAMIDE [MI]

- Rufinamide (Banzel)

- NCGC00165883-01

- Rufinamide (JAN/USP/INN)

- Rufinamide?

- BRD-K20079257-001-09-6

-

- MDL: MFCD00865314

- インチ: 1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)

- InChIKey: POGQSBRIGCQNEG-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C([H])=C(C=1C([H])([H])N1C([H])=C(C(N([H])[H])=O)N=N1)F

計算された属性

- せいみつぶんしりょう: 238.06700

- どういたいしつりょう: 238.067

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 73.8

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.52

- ゆうかいてん: 239.0 to 243.0 deg-C

- ふってん: 473.8°C at 760 mmHg

- フラッシュポイント: 華氏温度:35.6°f

摂氏度:2°c - 屈折率: 1.634

- ようかいど: DMSO: soluble9mg/mL

- PSA: 73.80000

- LogP: 1.40380

- 濃度: 1.0 mg/mL in acetonitrile: water (9:1)

- マーカー: 8293

Rufinamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H336

- 警告文: P261-P271-P304+P340+P312-P403+P233-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 11-20/21/22-36

- セキュリティの説明: 16-26-36/37

-

危険物標識:

- ちょぞうじょうけん:−20°C

Rufinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | FD61593-100 mg |

Rufinamide |

106308-44-5 | 100MG |

$76.23 | 2023-01-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R56920-1g |

Rufinamide |

106308-44-5 | 1g |

¥189.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D546945-1g |

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 95% | 1g |

$490 | 2024-06-03 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2523-500mg |

Rufinamide |

106308-44-5 | 99.89% | 500mg |

¥ 5920 | 2023-09-07 | |

| Ambeed | A193932-1g |

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 99% | 1g |

$144.0 | 2025-02-21 | |

| Life Chemicals | F0001-2404-5μmol |

1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 90%+ | 5μmol |

$94.5 | 2023-07-28 | |

| Life Chemicals | F0001-2404-10μmol |

1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 90%+ | 10μmol |

$103.5 | 2023-07-28 | |

| Life Chemicals | F0001-2404-75mg |

1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 90%+ | 75mg |

$312.0 | 2023-07-28 | |

| Key Organics Ltd | AS-13861-5MG |

Rufinamide |

106308-44-5 | >98% | 5mg |

£42.00 | 2025-02-09 | |

| Life Chemicals | F0001-2404-3mg |

1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

106308-44-5 | 90%+ | 3mg |

$94.5 | 2023-07-28 |

Rufinamide 関連文献

-

Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096

-

Gwang-Noh Ahn,Taejong Yu,Hyune-Jea Lee,Ki-Won Gyak,Ji-Ho Kang,Donghyun You,Dong-Pyo Kim Lab Chip 2019 19 3535

-

Cameron B. Lennox,Tristan H. Borchers,Lori Gonnet,Christopher J. Barrett,Stefan G. Koenig,Karthik Nagapudi,Tomislav Fri??i? Chem. Sci. 2023 14 7475

-

Victor R. L. J. Bloemendal,Mathilde A. C. H. Janssen,Jan C. M. van Hest,Floris P. J. T. Rutjes React. Chem. Eng. 2020 5 1186

-

Joshua Britton,Colin L. Raston Chem. Soc. Rev. 2017 46 1250

106308-44-5 (Rufinamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:106308-44-5)卢非酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:106308-44-5)Rufinamide

清らかである:99%

はかる:100mg

価格 ($):276.0